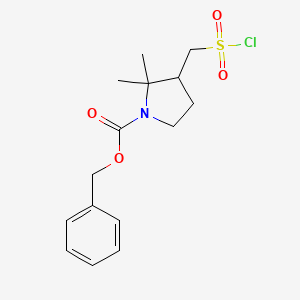

Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate

説明

Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a chlorosulfonylmethyl group at position 3 and a benzyl-protected carboxylate at position 1. The 2,2-dimethyl substitution on the pyrrolidine ring introduces steric hindrance, which stabilizes the ring structure and modulates reactivity. The chlorosulfonyl group (–SO₂Cl) is a highly electrophilic moiety, enabling nucleophilic substitution reactions (e.g., with amines or alcohols), making this compound valuable in synthesizing sulfonamides or sulfonate esters. Its benzyl carboxylate group serves as a protective moiety, removable via hydrogenolysis, allowing further functionalization of the nitrogen atom .

特性

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S/c1-15(2)13(11-22(16,19)20)8-9-17(15)14(18)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMQMLVSRCWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrolidine Core Construction

The pyrrolidine ring serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis: cyclization of linear precursors and modification of preformed pyrrolidines .

Cyclization via Intramolecular Amination

Linear precursors such as γ-amino ketones or haloamines undergo cyclization under basic conditions. For example, a γ-chloroamine derivative can form the pyrrolidine ring when treated with sodium tert-butoxide in tert-butanol, as demonstrated in analogous syntheses of methyl 2,2-dimethylcyclopropane carboxylates. This method benefits from high stereocontrol but requires precise temperature modulation (-4°C to -6°C) to suppress side reactions.

Introduction of the Chlorosulfonylmethyl Group

Incorporating the chlorosulfonylmethyl (-CH2SO2Cl) moiety typically involves sulfonation followed by chlorination .

Sulfonation of Methyl-Substituted Intermediates

A key intermediate, 3-(hydroxymethyl)-2,2-dimethylpyrrolidine, undergoes sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C. This step demands anhydrous conditions to prevent hydrolysis. The resulting sulfonic acid is subsequently treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield the chlorosulfonylmethyl derivative.

Table 1: Sulfonation and Chlorination Conditions

| Step | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Sulfonation | ClSO3H, CH2Cl2 | 0–5°C | 70–75 | |

| Chlorination | SOCl2, DMF | 25°C | 85–90 |

Dimethyl Substituent Installation

The 2,2-dimethyl configuration is introduced early in the synthesis to ensure regioselectivity.

Alkylation of Pyrrolidine Nitrogen

Treating pyrrolidine with methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) yields 2,2-dimethylpyrrolidine. This method, adapted from N-alkylation protocols for benzylamines, achieves >90% conversion when using a 2:1 molar ratio of CH3I to pyrrolidine.

Cyclopropane Ring Opening (Alternative Route)

In a patented method, methyl 2,2-dimethylcyclopropane-1-carboxylate derivatives are reacted with trichloroethyl Grignard reagents to form branched intermediates, which are later functionalized. While this approach is complex, it offers superior stereochemical outcomes.

Benzyl Carboxylate Protection

The benzyl group is introduced via a Schotten-Baumann reaction to protect the pyrrolidine nitrogen.

Acylation with Benzyl Chloroformate

A solution of 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine in tetrahydrofuran (THF) is treated with benzyl chloroformate (Cbz-Cl) and aqueous sodium hydroxide (NaOH) at 0°C. This one-pot reaction achieves 80–85% yield, with the benzyl group providing stability during subsequent steps.

Table 2: Protection Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF/H2O | |

| Temperature | 0°C | |

| Molar Ratio (Cbz-Cl) | 1.2:1 | |

| Reaction Time | 2 hours |

Industrial-Scale Optimization

Solvent and Catalyst Selection

Dimethylacetamide (DMAc) enhances reaction rates in cyclopropane ring-opening steps, as evidenced by its use in synthesizing methyl 3-(2,2-dichloroethyl)cyclopropane carboxylates. Catalytic amounts of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) further improve yields by facilitating dehydrohalogenation.

Challenges and Mitigation Strategies

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts, ensuring >98% purity.

化学反応の分析

Types of Reactions

Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorosulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

科学的研究の応用

Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Differences:

| Compound | Core Ring | Position 3 Substituent | Position 1 Protector | Functional Groups Present |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | Chlorosulfonylmethyl | Benzyl carboxylate | –SO₂Cl, ester |

| Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate | Azepane (7-membered) | Isobutylamino | Benzyl carboxylate | Secondary amine, ester |

| Benzyl 4-(isobutylamino)-2,2-dimethylpyrrolidine-1-carboxylate | Pyrrolidine | Isobutylamino | Benzyl carboxylate | Secondary amine, ester |

- Ring Size and Substituent Effects: The azepane derivative’s 7-membered ring introduces greater conformational flexibility compared to the rigid 5-membered pyrrolidine core in the target compound. This impacts reactivity; for example, azepane derivatives may exhibit slower reaction kinetics due to reduced ring strain .

- Functional Group Reactivity: The chlorosulfonyl group in the target compound is far more electrophilic than the isobutylamino group in the analogs. This allows the target to participate in sulfonylation reactions, whereas the analogs’ amine groups are nucleophilic, suitable for alkylation or acylation . The benzyl carboxylate is common across all three compounds, indicating shared strategies for nitrogen protection.

Comparison with (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate ()

This compound shares the pyrrolidine core and a substituent at position 3 but differs in functionalization:

- Substituent: Cyanomethyl (–CH₂CN) vs. chlorosulfonylmethyl (–CH₂SO₂Cl).

- Protecting Group : tert-Butyl carboxylate vs. benzyl carboxylate.

生物活性

Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS: 2344681-10-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16ClNO4S

- Molecular Weight : 303.78 g/mol

- Purity : Typically >95%

- Physical Form : Solid

The biological activity of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. The chlorosulfonyl group is known to enhance electrophilicity, allowing for nucleophilic attack by biological molecules, which can lead to various therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antinociceptive Properties : The compound has been evaluated for its analgesic effects in preclinical models. Studies have shown that it can modulate pain pathways, potentially acting as a κ-opioid receptor (KOR) agonist, which is significant in pain management without the typical side effects associated with conventional opioids .

- Anti-inflammatory Activity : Preliminary studies suggest that it may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate has been explored to optimize its biological activity. Modifications in the pyrrolidine ring and variations in the chlorosulfonyl group have been studied to enhance selectivity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with a pyrrolidine core (e.g., 2,2-dimethylpyrrolidine) and introduce the chlorosulfonylmethyl group via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Step 2 : Protect the nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base like triethylamine (TEA) or sodium carbonate to enhance regioselectivity .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., dichloromethane for solubility) and catalyst loading (e.g., DMAP for acylation) to improve yields (typically 60–75%) .

Q. How is the structural integrity and purity of the compound confirmed after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, sulfonyl group deshielding adjacent methylene protons to δ 3.8–4.2 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, S=O stretch at ~1350–1150 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., incomplete sulfonation intermediates) using reverse-phase C18 columns .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Screening Methods :

- Enzyme Inhibition Assays : Test activity against serine proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) to measure affinity (Kᵢ values) .

Advanced Research Questions

Q. How can low yields in the chlorosulfonation step be systematically addressed?

- Troubleshooting Strategies :

- Temperature Control : Maintain sub-10°C conditions to prevent sulfonic acid decomposition .

- Byproduct Analysis : Use LC-MS to identify sulfonic acid dimers or over-sulfonated species; introduce scavengers (e.g., tert-butyl nitrite) to quench excess chlorosulfonic acid .

- Alternative Reagents : Replace chlorosulfonic acid with sulfur trioxide complexes (e.g., pyridine·SO₃) for milder reactivity .

Q. How do contradictions in biological activity data across studies arise, and how can they be resolved?

- Root Causes :

- Assay Variability : Differences in buffer pH (e.g., Tris vs. phosphate altering ionization states) or cell lines (e.g., HEK293 vs. CHO for receptor expression) .

- Stereochemical Purity : Undetected enantiomers (e.g., R vs. S configurations at the pyrrolidine ring) may exhibit divergent activities .

- Resolution :

- Standardize Assays : Use SPR (surface plasmon resonance) for kinetic binding studies (ka/kd) to reduce variability .

- Chiral HPLC : Ensure >99% enantiomeric excess before biological testing .

Q. What computational strategies predict the compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., thrombin) or receptors (e.g., dopamine D₂), focusing on sulfonyl group interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can stereochemical control be achieved during synthesis?

- Stereoselective Synthesis :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce desired configurations .

- Catalytic Asymmetric Synthesis : Employ chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Validation :

- X-ray Crystallography : Resolve absolute configuration using SHELX-refined structures (CCDC deposition recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。